Arc-111 vs. Topotecan and SN-38: 4.5-Fold Species Differential in Hematopoietic Toxicity Predicts Superior Clinical Translational Safety
Arc-111 exhibits a markedly reduced species-specific differential in bone marrow sensitivity compared to clinical camptothecins. In colony-forming units granulocyte-macrophage (CFU-GM) assays, Arc-111 demonstrated an IC90 mouse/human ratio of only 4.5-fold, whereas topotecan and SN-38 (irinotecan) displayed ratios of 27.6-fold and 12.7-fold, respectively [1]. This indicates that human bone marrow is nearly as sensitive to Arc-111 as mouse marrow, a critical translational advantage [2].
| Evidence Dimension | Mouse/Human Bone Marrow CFU-GM IC90 Ratio |
|---|---|
| Target Compound Data | 4.5-fold |
| Comparator Or Baseline | Topotecan (27.6-fold); SN-38/Irinotecan (12.7-fold) |
| Quantified Difference | 6.1x lower than topotecan; 2.8x lower than SN-38 |
| Conditions | Clonogenic assay in mouse and human bone marrow progenitor cells (CFU-GM) |
Why This Matters
This lower species differential enhances the predictive value of mouse toxicology for clinical hematotoxicity, a key parameter in preclinical drug candidate selection.
- [1] Kurtzberg LS, Roth S, Krumbholz R, et al. Bone marrow and tumor cell colony-forming units and human tumor xenograft efficacy of noncamptothecin and camptothecin topoisomerase I inhibitors. Molecular Cancer Therapeutics. 2008;7(10):3212-3222. View Source
- [2] Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochemical Pharmacology. 2008;75(6):1262-1271. View Source
